N-Boc-cis-4-hydroxy-L-proline methyl ester
Overview
Description
N-Boc-cis-4-hydroxy-L-proline methyl ester is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol . It is a derivative of L-proline, an amino acid, and is commonly used in peptide synthesis and polymer chemistry . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group in the cis configuration, and a methyl ester functional group .
Mechanism of Action
Target of Action
N-Boc-cis-4-hydroxy-L-proline methyl ester, also known as Boc-cis-Hyp-Ome, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . These are therapeutic agents that target specific proteins in the body for degradation .
Mode of Action
The compound acts as a linker molecule in the formation of ADCs and PROTACs . It connects the antibody or ligand to the drug or degrader molecule, enabling the selective delivery of the therapeutic agent to the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific ADC or PROTAC in which it is incorporated .
Pharmacokinetics
The ADME properties of the final therapeutic agent would be determined by the properties of the entire molecule, including the antibody or ligand, the drug or degrader, and the linker .
Result of Action
The molecular and cellular effects of this compound are mediated through the ADC or PROTAC it helps to form . The ADC or PROTAC selectively binds to the target protein, leading to its degradation and subsequent therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound are influenced by the environment in which the ADC or PROTAC operates . Factors such as pH, temperature, and the presence of other biomolecules can affect the stability and effectiveness of the ADC or PROTAC .
Biochemical Analysis
Biochemical Properties
N-Boc-cis-4-hydroxy-L-proline methyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
As a component of ADCs and PROTACs, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound’s mechanism of action is tied to its role in the synthesis of ADCs and PROTACs . ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-cis-4-hydroxy-L-proline methyl ester typically involves a multi-step process . One common method includes the following steps:
Protection of the Hydroxyl Group: 4-hydroxy-L-proline is reacted with Boc anhydride in the presence of a base such as DMAP (4-dimethylaminopyridine) in dichloromethane.
Esterification: The protected intermediate is then reacted with methanol in the presence of DCC (dicyclohexylcarbodiimide) and tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of larger reaction vessels, automated monitoring systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-cis-4-hydroxy-L-proline methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are used.
Substitution: Acidic conditions, such as treatment with TFA (trifluoroacetic acid), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
N-Boc-cis-4-hydroxy-L-proline methyl ester has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides, providing a protected form of L-proline.
Polymer Chemistry: Employed in the synthesis of polymers with specific functional groups.
Medicinal Chemistry: Used in the development of therapeutic agents and local anesthetics.
Biological Research: Serves as a building block in the synthesis of biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
N-Boc-trans-4-hydroxy-L-proline methyl ester: Similar structure but with the hydroxyl group in the trans configuration.
N-Boc-cis-4-hydroxy-L-proline: Lacks the methyl ester group.
N-Boc-trans-4-hydroxy-D-proline: The D-enantiomer of the trans isomer.
Uniqueness
N-Boc-cis-4-hydroxy-L-proline methyl ester is unique due to its cis configuration of the hydroxyl group and the presence of both Boc and methyl ester protecting groups. This combination provides specific reactivity and stability, making it valuable in synthetic applications .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMNEDXVUJLQAF-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444435 | |
Record name | N-Boc-cis-4-hydroxy-L-proline methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102195-79-9 | |
Record name | N-Boc-cis-4-hydroxy-L-proline methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-cis-4-hydroxy-L-proline methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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